Methyl 2-(3-bromophenyl)acrylate
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Overview
Description
Methyl 2-(3-bromophenyl)acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of a bromine atom attached to the phenyl ring and an ester functional group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3-bromophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-bromophenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method includes the use of Suzuki-Miyaura coupling, where 3-bromophenylboronic acid is reacted with methyl acrylate in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-bromophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: 3-bromophenylacetic acid.
Reduction: 3-bromophenylethanol.
Substitution: Various substituted phenylacrylates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-bromophenyl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromophenyl)acrylate involves its interaction with various molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various derivatives. Additionally, the phenyl ring can participate in π-π interactions and hydrogen bonding, influencing its biological activity .
Comparison with Similar Compounds
- Methyl 3-bromophenylacetate
- Methyl 2-(4-bromophenyl)acrylate
- Methyl 2-(2-bromophenyl)acrylate
Comparison: Methyl 2-(3-bromophenyl)acrylate is unique due to the position of the bromine atom on the phenyl ring, which affects its reactivity and interaction with other molecules. Compared to its isomers, it exhibits distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Biological Activity
Methyl 2-(3-bromophenyl)acrylate, a compound belonging to the class of acrylates, has garnered attention in recent years due to its diverse biological activities, particularly in the field of cancer research. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its acrylate functional group and a brominated phenyl substituent. Its molecular formula is C10H9BrO2 with a molecular weight of 241.08 g/mol. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological activity.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the cytotoxic activity of several acrylate derivatives against the MDA-MB-231 breast cancer cell line, revealing that compounds similar to this compound showed IC50 values ranging from 3.24 μM to 4.83 μM . This suggests that this compound may possess comparable efficacy.
Table 1: Antiproliferative Activity of Acrylate Compounds
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | TBD | MDA-MB-231 |
Compound 4b | 3.24 | MDA-MB-231 |
Compound CA-4 | 1.27 | MDA-MB-231 |
Compound 5a | TBD | MDA-MB-231 |
The mechanism by which this compound exerts its antiproliferative effects primarily involves the inhibition of tubulin polymerization. Similar compounds have been shown to interact with the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . Flow cytometry analyses have indicated that treatment with these compounds results in a significant increase in cells arrested at the G2/M phase, suggesting a targeted action on mitotic processes .
Apoptosis Induction
The induction of apoptosis has been confirmed through various assays, including Annexin V-FITC staining. In treated cells, there was a marked increase in both early and late apoptotic cells compared to untreated controls . This highlights the potential of this compound as an effective anticancer agent through dual mechanisms: cell cycle arrest and apoptosis induction.
Case Studies and Research Findings
- In Vitro Studies : A study focusing on acrylate derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines, comparable to established chemotherapeutics like CA-4 .
- Structure-Activity Relationship (SAR) : Research into related compounds has established that modifications in the phenyl ring can significantly affect biological activity. The presence of bromine enhances lipophilicity and may contribute to increased membrane permeability, facilitating greater cellular uptake and efficacy .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In Vivo Efficacy : Evaluating the therapeutic potential of this compound in animal models.
- Combination Therapies : Investigating synergistic effects when combined with other anticancer agents.
- Mechanistic Studies : Elucidating detailed pathways involved in its antiproliferative effects.
Properties
Molecular Formula |
C10H9BrO2 |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
methyl 2-(3-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |
InChI Key |
QQBPFMHPKCVEIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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